1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione
Description
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-4-(4-chlorophenyl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O3/c19-13-9-21-18(22-10-13)26-15-7-8-23(11-15)17(25)6-5-16(24)12-1-3-14(20)4-2-12/h1-4,9-10,15H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGCHMAHUOALMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione is a synthetic compound with potential biological activities. This compound features a unique structural combination of a brominated pyrimidine and a chlorophenyl moiety, which may confer distinct pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Pyrrolidine ring : Contributes to the compound's biological activity.
- Bromopyrimidine moiety : May enhance reactivity and biological interactions.
- Chlorophenyl group : Known to influence pharmacological effects.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including:
- Enzymatic inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor modulation : Potential binding to receptors that regulate cellular functions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this one exhibit notable antimicrobial properties. For example, derivatives with similar structural features have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings suggest that the compound may possess significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Potential
Research has indicated that pyrimidine derivatives often display anticancer activity. The presence of the bromine atom in the pyrimidine ring may enhance this activity by increasing the compound's ability to interact with cancer cell targets. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Study on Pyrrolidine Derivatives
A study evaluated various pyrrolidine derivatives for their biological activity, revealing that halogen substituents significantly impacted their antimicrobial properties. The study highlighted that compounds with similar structures to this compound exhibited promising results against several pathogenic bacteria .
Antifungal Activity
In addition to antibacterial properties, related compounds have been tested for antifungal activity. A notable finding was that certain derivatives showed effectiveness against Candida albicans, suggesting a broader spectrum of biological activity for compounds within this class .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound allows for comparison with other biologically active compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the potential of the compound under discussion.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling strategies. For example:
Step 1 : Bromopyrimidine derivatives are functionalized with pyrrolidine via SN2 reactions under reflux conditions using polar aprotic solvents (e.g., DMF) .
Step 2 : The resulting intermediate is coupled with a 4-chlorophenyl diketone moiety using Mitsunobu or Ullmann coupling, depending on steric hindrance .
- Validation : Purity is confirmed by HPLC (>95% purity threshold) and structural elucidation via / NMR and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or diastereomeric impurities, requiring recrystallization or column chromatography .
Q. Which spectroscopic and computational methods are critical for characterizing this compound’s stereochemistry and electronic properties?
- Methodological Answer :
- Stereochemistry : X-ray crystallography resolves absolute configuration, while NOESY NMR identifies spatial proximity of protons in the pyrrolidine ring .
- Electronic Properties : DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. UV-Vis spectroscopy validates π→π* transitions in the bromopyrimidine moiety .
- Table 1 : Key Spectroscopic Data
| Technique | Observed Feature | Interpretation |
|---|---|---|
| NMR | δ 3.8–4.2 ppm (pyrrolidine protons) | Deshielding due to adjacent electronegative groups |
| HRMS | m/z 489.02 (M+H) | Confirms molecular formula |
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing diastereomer formation during synthesis?
- Methodological Answer :
- Catalytic Optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity in pyrrolidine functionalization .
- Solvent/Additive Screening : Polar solvents (e.g., acetonitrile) improve solubility of intermediates, while additives like triethylamine (TEA) suppress side reactions by scavenging acids .
- Kinetic Control : Lower reaction temperatures (0–5°C) favor kinetic products, reducing thermodynamic diastereomer formation. Monitor progress via TLC or inline IR spectroscopy .
Q. How should conflicting data between computational predictions and experimental biological activity be resolved?
- Methodological Answer :
- Hypothesis Testing : If DFT predicts low binding affinity but in vitro assays show high activity, evaluate:
Solvent Effects : Implicit vs. explicit solvent models in simulations may overlook hydrophobic interactions .
Protein Flexibility : Molecular dynamics (MD) simulations (>100 ns) account for target conformational changes .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently. Correlate IC values with computational ΔG binding energies .
Q. What experimental designs are robust for assessing environmental persistence and ecotoxicological risks of this compound?
- Methodological Answer :
- Fate Studies :
Hydrolysis : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS. Halogenated groups (Br, Cl) may resist hydrolysis, requiring advanced oxidation (e.g., UV/HO) .
Bioaccumulation : Measure logP values (shake-flask method) and model BCF (bioconcentration factor) using EPI Suite™ .
- Toxicity Assays :
- Microbial : Use Vibrio fischeri bioluminescence inhibition (ISO 11348).
- Aquatic : Daphnia magna 48h acute toxicity (OECD 202) .
Theoretical and Framework-Driven Questions
Q. How can researchers integrate organocatalysis or transition-metal frameworks to enhance the compound’s pharmacological profile?
- Methodological Answer :
- Organocatalysis : Proline-derived catalysts induce asymmetric synthesis of pyrrolidine intermediates, improving enantiomeric excess (ee) for chiral centers .
- Metal Complexation : Coordinate the diketone moiety with Ru(II) or Pt(II) to enhance DNA intercalation (e.g., test via ethidium bromide displacement assays) .
Q. What strategies reconcile discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
